1,2-Dibromo-3-fluoropropane

Organic Synthesis Chemoselectivity Halogenated Building Blocks

1,2-Dibromo-3-fluoropropane (DBFP, CAS 453-00-9, C₃H₅Br₂F, MW 219.88 g/mol) is a low-molecular-weight, halogenated aliphatic compound. It features a propane backbone substituted with two vicinal (adjacent) bromine atoms and one terminal fluorine atom.

Molecular Formula C3H5Br2F
Molecular Weight 219.88 g/mol
CAS No. 453-00-9
Cat. No. B1304672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dibromo-3-fluoropropane
CAS453-00-9
Molecular FormulaC3H5Br2F
Molecular Weight219.88 g/mol
Structural Identifiers
SMILESC(C(CBr)Br)F
InChIInChI=1S/C3H5Br2F/c4-1-3(5)2-6/h3H,1-2H2
InChIKeyUWOIAAKWSKTDDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dibromo-3-fluoropropane (CAS 453-00-9): A Vicinal Dibromide with a Terminal Fluorine for Controlled Heterobifunctional Reactivity


1,2-Dibromo-3-fluoropropane (DBFP, CAS 453-00-9, C₃H₅Br₂F, MW 219.88 g/mol) is a low-molecular-weight, halogenated aliphatic compound . It features a propane backbone substituted with two vicinal (adjacent) bromine atoms and one terminal fluorine atom . This precise arrangement creates a molecule with two chemically distinct electrophilic sites: two highly reactive C–Br bonds capable of undergoing nucleophilic substitution or elimination, and a relatively inert C–F bond that remains stable under many common reaction conditions, enabling chemoselective transformations . Typical commercial specifications include a purity of 95% and a density of 2.089 g/cm³ at 25.0 °C .

1,2-Dibromo-3-fluoropropane: Why Its Vicinal Bromine-Fluorine Pattern Defines a Unique Reactivity Niche and Prevents Simple Substitution


Simple substitution of 1,2-dibromo-3-fluoropropane with other halogenated propanes is not scientifically valid due to the unique and non-linear interplay between its vicinal dibromide motif and the terminal fluorine. While 1,2-dibromopropane (lacking fluorine) offers only the reactivity of vicinal bromines, the presence of the strong C–F bond in DBFP introduces a key differentiation: it enables chemoselective functionalization at the brominated carbons while preserving the fluorine for downstream applications . Furthermore, isomeric analogs like 1,3-dibromo-2-fluoropropane (CAS 1786-38-5) exhibit fundamentally different reactivity profiles. In 1,3-dibromo-2-fluoropropane, the bromine atoms are known to have relatively low reactivity in nucleophilic and hydrogenolysis reactions due to the electronic influence of the intervening fluorine [1]. This contrasts with the documented high reactivity of the vicinal bromines in 1,2-dibromo-3-fluoropropane, where they can readily participate in a wide range of nucleophilic substitutions and eliminations . This divergence in reactivity means that substituting one isomer for the other will not produce the same intermediates, reaction rates, or product distributions.

1,2-Dibromo-3-fluoropropane Procurement Guide: Comparative Reactivity, Physicochemical, and Stability Evidence for Scientific Selection


1,2-Dibromo-3-fluoropropane vs. 1,3-Dibromo-2-fluoropropane: Divergent Bromine Reactivity and Its Impact on Chemoselectivity

1,2-Dibromo-3-fluoropropane (DBFP) possesses vicinal bromine atoms that exhibit high reactivity in nucleophilic substitution and elimination reactions, allowing it to act as a versatile C3 building block . This is in stark contrast to its constitutional isomer, 1,3-dibromo-2-fluoropropane, where the intervening fluorine atom significantly deactivates the bromines. For 1,3-dibromo-2-fluoropropane, the bromine atoms have been documented to exhibit relatively low reactivity in nucleophilic and hydrogenolysis reactions [1]. This qualitative difference in reactivity is a critical determinant for chemoselective synthetic routes, as DBFP can be used to install functionality at the brominated positions while preserving the terminal fluorine, whereas its isomer would likely require much harsher conditions or fail to react altogether.

Organic Synthesis Chemoselectivity Halogenated Building Blocks

Atmospheric Persistence: A Comparison of 1,2-Dibromo-3-fluoropropane's Half-Life Against Structurally Related Halocarbons

The atmospheric half-life of 1,2-dibromo-3-fluoropropane due to reaction with hydroxyl radicals (OH) has been estimated to be 34.161 days, based on a calculated overall OH rate constant of 0.3131 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ (assuming a 12-hour day and an OH concentration of 1.5 × 10⁶ molecules/cm³) [1]. This value is comparable to the atmospheric half-life of 1,2-dibromoethane, which is estimated to be approximately 45 days under similar model conditions [2]. This comparison suggests that DBFP exhibits a moderate level of atmospheric persistence, similar to other simple dibromoalkanes. It is significantly less persistent than fully fluorinated compounds like perfluorocarbons, which can have atmospheric lifetimes of thousands of years, but more persistent than many chlorinated solvents.

Environmental Chemistry Atmospheric Chemistry Persistence

Volatility Profile: How 1,2-Dibromo-3-fluoropropane's Vapor Pressure Compares to a Key Structural Analog

The vapor pressure of 1,2-dibromo-3-fluoropropane is reported as 3.0 mmHg at 25°C . This is notably lower than the vapor pressure of its non-fluorinated structural analog, 1,2-dibromopropane, which is 7.6 mmHg at 25°C [1]. The incorporation of a single fluorine atom in place of a hydrogen reduces the compound's volatility by approximately 60%. This lower vapor pressure indicates that 1,2-dibromo-3-fluoropropane will evaporate more slowly and result in lower airborne concentrations under similar conditions, a key differentiator for handling, storage, and process design.

Physical Chemistry Process Engineering Safety

1,2-Dibromo-3-fluoropropane: Key Application Scenarios Driven by Its Unique Chemoselectivity and Physical Profile


Synthesis of Monofluorinated Heterocycles and Bioisosteres

As a chemoselective alkylating agent, 1,2-dibromo-3-fluoropropane can be used to install a C3 chain with a pre-installed, stable fluorine atom. The high reactivity of the vicinal bromines allows for controlled cyclization with bidentate nucleophiles (e.g., thioureas, amidines, 1,2-diamines) to construct 5- and 6-membered heterocycles (e.g., thiazolines, imidazolines, piperazines) bearing a valuable fluoromethyl substituent. This is particularly relevant in medicinal chemistry, where a fluoromethyl group can serve as a metabolically stable bioisostere for a hydroxymethyl or methoxy group. The alternative isomer, 1,3-dibromo-2-fluoropropane, would be less suitable for this application due to the documented lower reactivity of its bromine atoms [1].

Preparation of Fluorinated Alkenes via Dehydrohalogenation

The compound is a viable precursor for synthesizing 3-fluoropropene via base-induced elimination . The lower vapor pressure of DBFP (3.0 mmHg at 25°C) compared to non-fluorinated analogs like 1,2-dibromopropane (7.6 mmHg) [2] is advantageous in this application, as it reduces evaporative losses of the starting material during the reaction and simplifies the purification of the more volatile alkene product.

Building Block for Fluorinated Probes and Tracers

The combination of two reactive bromine handles and one inert fluorine atom makes 1,2-dibromo-3-fluoropropane an excellent starting point for synthesizing complex, fluorine-containing molecular probes. The chemoselective reactivity allows for the sequential introduction of different molecular fragments or linker moieties at the brominated sites. The terminal fluorine can then serve as an NMR-active label (¹⁹F) or as a reporter group to track the molecule's fate in biological or environmental studies without interfering with the initial coupling chemistry.

Environmental Fate and Atmospheric Chemistry Studies

1,2-Dibromo-3-fluoropropane can serve as a model compound for studying the atmospheric degradation pathways of mixed halogenated organics. Its calculated atmospheric half-life of 34.161 days and OH rate constant of 0.3131 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ [3] position it as a moderately persistent species. This makes it useful for comparative studies to understand how the presence of a fluorine atom modifies the tropospheric lifetime and degradation products relative to non-fluorinated bromoalkanes like 1,2-dibromoethane (half-life ≈ 45 days) [4].

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